2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a methylphenoxy group, and a fluorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl, methylphenoxy, and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted triazole derivatives.
Scientific Research Applications
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the various functional groups within the compound allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-(2-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide
- **2-({4-(2-Bromophenyl)-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
618441-27-3 |
---|---|
Molecular Formula |
C24H20BrFN4O2S |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H20BrFN4O2S/c1-16-6-12-19(13-7-16)32-14-22-28-29-24(30(22)21-5-3-2-4-20(21)25)33-15-23(31)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
VSQRNCMYDYPCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.